molecular formula C10H8FNO B11915384 7-Fluoro-4-methylquinolin-8-ol

7-Fluoro-4-methylquinolin-8-ol

Cat. No.: B11915384
M. Wt: 177.17 g/mol
InChI Key: YUNWWGZZJQQZJI-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-ol can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of a fluorine atom in a quinoline precursor .

Industrial Production Methods: Industrial production of fluorinated quinolines often involves large-scale cyclization reactions and the use of organometallic reagents to introduce the fluorine atom. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides .

Scientific Research Applications

7-Fluoro-4-methylquinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison: 7-Fluoro-4-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of both the fluorine and methyl groups .

Biological Activity

7-Fluoro-4-methylquinolin-8-ol is a fluorinated derivative of quinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. Its unique structure, characterized by the presence of a fluorine atom and a methyl group, enhances its biological activity and stability.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3
InChI KeyYUNWWGZZJQQZJI-UHFFFAOYSA-N
Canonical SMILESCC1=C2C=CC(=C(C2=NC=C1)O)F

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways in microbial and cancer cells. The incorporation of the fluorine atom significantly enhances the compound's interaction with biological targets, leading to increased potency and selectivity against various pathogens and cancer cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing various quinoline derivatives, this compound showed potent activity against several bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Pseudomonas aeruginosa22
Klebsiella pneumoniae25
Staphylococcus aureus20

These results indicate that this compound may serve as an effective candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study involving various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The following table summarizes the IC50 values observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)10–30
HeLa (cervical cancer)5–19
A549 (lung cancer)10–38
A2780 (ovarian cancer)21.02

Compared to standard chemotherapeutic agents like cisplatin, this compound demonstrated enhanced potency and selectivity against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings. For instance, one study reported that a related compound significantly improved treatment outcomes in patients with resistant bacterial infections by effectively reducing bacterial load . Another case study focused on the use of quinoline derivatives in combination therapies for cancer treatment, showcasing enhanced therapeutic effects when used alongside traditional chemotherapeutics .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

7-fluoro-4-methylquinolin-8-ol

InChI

InChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3

InChI Key

YUNWWGZZJQQZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)O)F

Origin of Product

United States

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